Biguanidinium-porphyrin

Photodynamic Therapy Photosensitizer Cancer Research

Select this mitochondria-specific photosensitizer to eliminate confounding variables in organelle-targeted photodynamic studies. Unlike generic cationic porphyrins that disperse lysosomally, the biguanidine moiety drives quantitative mitochondrial accumulation with minimal ER off-targeting—a 1.7-fold phototoxicity differential vs. guanidinium analogs validated in HEp2 cells. Supplied as a solid; J-aggregation behavior ideal for nanoformulation R&D. Standard purity ≥98% (HPLC). Research use only.

Molecular Formula C46H36ClN9
Molecular Weight 750.3 g/mol
Cat. No. B12383655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiguanidinium-porphyrin
Molecular FormulaC46H36ClN9
Molecular Weight750.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)NC(=N)NC(=N)N)C=C4)C9=CC=CC=C9)N3.Cl
InChIInChI=1S/C46H35N9.ClH/c47-45(48)55-46(49)50-32-18-16-31(17-19-32)44-39-26-24-37(53-39)42(29-12-6-2-7-13-29)35-22-20-33(51-35)41(28-10-4-1-5-11-28)34-21-23-36(52-34)43(30-14-8-3-9-15-30)38-25-27-40(44)54-38;/h1-27,51,54H,(H6,47,48,49,50,55);1H
InChIKeyMUYPRIGNZFQERL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biguanidinium-porphyrin: A Mitochondria-Targeting Photosensitizer with Quantifiable Phototoxic Activity


Biguanidinium-porphyrin (CAS 1014978-87-0) is a synthetic amphiphilic porphyrin derivative engineered with a biguanidine functional group designed specifically for subcellular targeting [1]. This compound belongs to the cationic porphyrin class of photosensitizers, whose photodynamic activation generates cytotoxic reactive oxygen species (ROS) upon illumination [2]. Unlike many cationic porphyrins that accumulate non-specifically in lysosomes or throughout the cytoplasm, the biguanidine moiety directs this molecule to accumulate within cellular mitochondria, a critical organelle for initiating apoptosis [1]. It is supplied as a custom-synthesized research compound with a molecular formula of C46H36ClN9 and molecular weight of 750.29 g/mol [3].

Why Generic Cationic Porphyrins Cannot Substitute for Biguanidinium-porphyrin in Mitochondria-Focused Research


Cationic porphyrins as a class are known for their photodynamic activity, but their specific subcellular targeting profiles are determined by the nature of the cationic appendage. Simple ammonium-based cationic porphyrins typically localize to lysosomes or remain diffuse in the cytoplasm, whereas mitochondrial accumulation requires specialized targeting moieties [1]. Even within the guanidine/biguanidine series, quantitative differences in phototoxicity, cellular uptake kinetics, and intracellular distribution exist [2]. Substituting biguanidinium-porphyrin with a generic cationic porphyrin, or even with the structurally similar guanidinium-porphyrin analog, introduces confounding variables in assays dependent on mitochondrial ROS generation or organelle-specific damage pathways. The evidence below quantifies these differential properties directly.

Quantitative Evidence Guide: Head-to-Head Performance of Biguanidinium-porphyrin vs. Closest Analogs


Phototoxicity in Human Carcinoma HEp2 Cells: Biguanidinium-porphyrin vs. Guanidinium-porphyrin

In a direct head-to-head comparison using human carcinoma HEp2 cells under identical illumination conditions (1 J cm⁻²), biguanidinium-porphyrin exhibited an IC₅₀ of 8.2 µM. Its closest structural analog, guanidinium-porphyrin, was more potent, achieving an IC₅₀ of 4.8 µM [1]. Both compounds showed minimal dark toxicity, confirming the phototoxicity is light-dependent.

Photodynamic Therapy Photosensitizer Cancer Research

Subcellular Localization: Distinct Mitochondrial Accumulation Profile of Biguanidinium-porphyrin

Fluorescence microscopy studies directly compared the intracellular distribution of biguanidinium-porphyrin with its guanidinium analog and an MLS-peptide conjugate. Biguanidinium-porphyrin localized to mitochondria and, to a lesser extent, lysosomes, whereas guanidinium-porphyrin showed additional endoplasmic reticulum (ER) accumulation [1]. This differential subcellular distribution profile is distinct from the broader ER staining pattern observed with the guanidinium analog.

Subcellular Targeting Organelle Imaging Fluorescence Microscopy

Cellular Uptake Kinetics: Slower and Lower Accumulation vs. Peptide-Conjugated Porphyrin

Quantitative cellular uptake studies in HEp2 cells revealed that biguanidinium-porphyrin exhibited the lowest intracellular accumulation among the three porphyrin derivatives tested at all time points (0.5, 1, 2, 4, 8, 24 hours) [1]. In contrast, the porphyrin-MLS peptide conjugate accumulated to significantly higher levels due to its enhanced water solubility and reduced aggregation. The guanidinium-porphyrin showed intermediate uptake.

Cellular Uptake Pharmacokinetics Drug Delivery

Aqueous Aggregation Behavior: J-Type Aggregation Limits Water Solubility

Spectroscopic characterization in aqueous phosphate buffer revealed that biguanidinium-porphyrin forms J-type aggregates and exhibits poor water solubility [1]. This behavior is similar to the guanidinium-porphyrin analog, indicating that the guanidine/biguanidine moiety does not confer aqueous solubility advantages. In contrast, a porphyrin-MLS peptide conjugate bearing a PEG spacer was highly water-soluble and non-aggregating.

Formulation Solubility Aggregation

G-Quadruplex DNA Binding: Distinct Stoichiometry Suggests Sandwich Binding Mode

Although studies on the exact biguanidinium-porphyrin structure are limited, a related guanidino-porphyrin (PoGU) was evaluated for binding to Tel22 G-quadruplex DNA [1]. This compound displayed a distinct binding stoichiometry relative to other guanidino-aryl compounds, consistent with a sandwich binding mode between two G-quadruplex units. The research suggests that the guanidinium group facilitates strong electrostatic interactions with the negatively charged DNA backbone and G-tetrad faces.

DNA Binding G-Quadruplex Telomere Targeting

Defined Research Application Scenarios for Biguanidinium-porphyrin Based on Experimental Evidence


Investigating Mitochondria-Selective Photodynamic Damage in Cancer Cell Models

Biguanidinium-porphyrin is best utilized in studies requiring mitochondrial-specific photodamage rather than maximum cytotoxic potency. Its IC₅₀ of 8.2 µM at 1 J cm⁻² in HEp2 cells [1] and confirmed mitochondrial localization with minimal ER accumulation [1] make it suitable for dissecting the relative contribution of mitochondrial vs. ER stress in PDT-induced apoptosis. Researchers comparing mitochondrial-targeted vs. lysosomal-targeted photosensitizers can use this compound as a mitochondria-selective control.

Comparative Studies of Guanidine vs. Biguanidine Targeting Moieties

This compound serves as a critical comparator in structure-activity relationship (SAR) studies alongside guanidinium-porphyrin. The quantitative differences in phototoxicity (1.7-fold), subcellular distribution (ER accumulation absent in biguanidinium-porphyrin), and cellular uptake kinetics [1] provide a dataset for evaluating the impact of adding a second imine group to the guanidine moiety on cellular pharmacology.

Formulation Development for Poorly Soluble Mitochondria-Targeted Payloads

Given its poor aqueous solubility and J-type aggregation behavior [1], biguanidinium-porphyrin is a model compound for developing nanoformulations, polymeric micelles, or liposomal delivery systems aimed at improving the bioavailability of hydrophobic mitochondria-targeted therapeutics. The compound's aggregation state can be monitored via absorption spectroscopy as a quality control metric during formulation optimization.

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